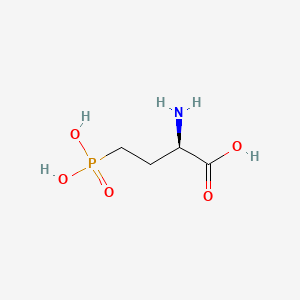
(2R)-2-amino-4-phosphonobutanoic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and functional groups. It may also include its occurrence in nature or its role in biological systems if applicable.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, acidity or basicity, and reactivity towards other chemicals.Aplicaciones Científicas De Investigación
Role in Neurotransmission and Receptor Interaction
- (2R)-2-amino-4-phosphonobutanoic acid (L-AP4) has been identified as a potent presynaptic inhibitor of evoked synaptic transmission in the lateral perforant pathway in rats. The metabotropic glutamate receptor (mGluR4a) subtype's localization and sensitivity to L-AP4 support the idea that this receptor mediates the synaptic depressant effects of L-AP4 in this pathway (Johansen et al., 1995).
Pharmacological Characterization 2. L-AP4 analogues have been synthesized to study their interactions with the mGluR4a receptor, leading to the identification of agonists and antagonists. These compounds provide insights into the receptor's function and can be used to distinguish between different mGluR subtypes (Johansen & Robinson, 1995).
Synaptic Transmission Inhibition 3. Conformationally restricted analogues of L-AP4 were synthesized and tested for their ability to inhibit excitatory synaptic field potentials. These studies have contributed to understanding the binding sites and the conformational requirements for L-AP4's biological activity (Crooks et al., 1986).
Enhancement of Binding Affinities in Biological Processes 4. Phosphatase-stable analogues of L-AP4, such as Pmab, have been developed to improve binding affinities with specific proteins, impacting the development of PBD-binding inhibitors and ligands for pThr-dependent processes (Hymel & Burke, 2017).
Impact on Excitatory Neurotransmission 5. Various analogues of L-AP4, such as cyclobutylene AP5, have been found to inhibit evoked responses in rat hippocampus pathways, indicating their presynaptic action. This supports hypotheses about the conformational behavior of L-AP4 at its receptor sites (Peterson et al., 1992).
Structural Analogues and Pharmacological Effects 6. The synthesis of L-AP4 analogues and their evaluation as inhibitors of hippocampal excitatory neurotransmission contribute to understanding the structural requirements for L-AP4 receptor interaction and the differential effects in various neural pathways (Kroona et al., 1991).
Safety And Hazards
This involves understanding the toxicity of the compound, its potential health effects, and necessary safety precautions. Material Safety Data Sheets (MSDS) are often used as a source of this information.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize or analyze the compound.
Propiedades
IUPAC Name |
(2R)-2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)O)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-4-phosphonobutanoic acid | |
CAS RN |
78739-01-2 | |
| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)
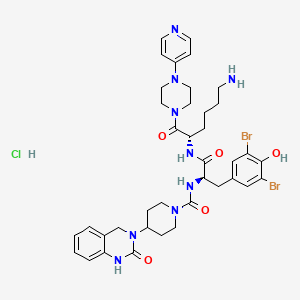





![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)
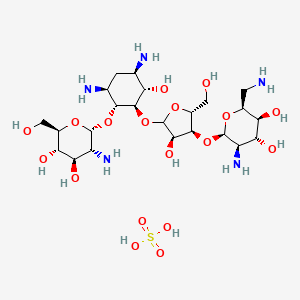
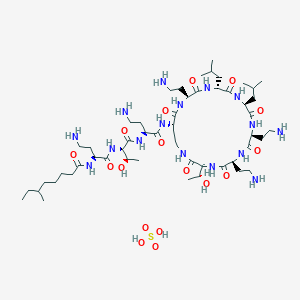
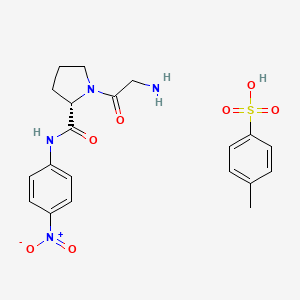
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

